molecular formula C20H24N4O2S B2932593 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea CAS No. 2191404-78-9

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea

Cat. No.: B2932593
CAS No.: 2191404-78-9
M. Wt: 384.5
InChI Key: INJYMNXWQRANTI-UHFFFAOYSA-N
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Description

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea is a complex organic compound that features a unique combination of pyrazole, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent urea formation.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reaction: The pyrazole and thiophene intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or carbamate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the urea moiety, converting them to amines or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids or bases).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, amides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structure.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-phenylurea
  • 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(4-methoxyphenyl)urea
  • 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-chlorophenyl)urea

Uniqueness

The uniqueness of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility, bioavailability, or binding affinity compared to similar compounds.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-26-18-9-6-5-8-16(18)22-20(25)21-13-17(19-10-7-11-27-19)24-15(3)12-14(2)23-24/h5-12,17H,4,13H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJYMNXWQRANTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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